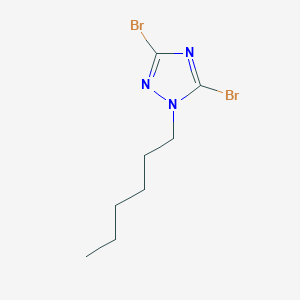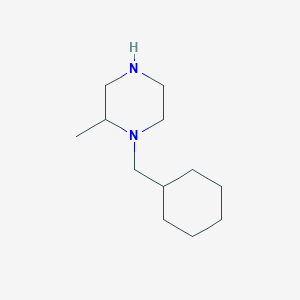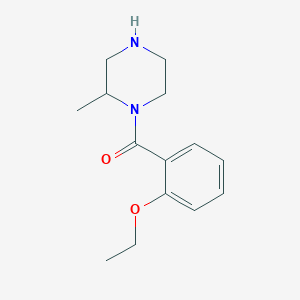![molecular formula C11H18ClNO B6361843 2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240572-86-4](/img/structure/B6361843.png)
2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 2-methylpropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride typically involves the reaction of 2-methylpropylamine with 2-hydroxybenzyl chloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of polymers, adhesives, and coatings due to its chemical properties.
Wirkmechanismus
The mechanism of action of 2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{[(2-Methylpropyl)amino]methyl}phenol
- **4-{[(2-Methylpropyl)amino]methyl}phenol
- **2-{[(2-Ethylpropyl)amino]methyl}phenol
Uniqueness
2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Eigenschaften
IUPAC Name |
2-[(2-methylpropylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)7-12-8-10-5-3-4-6-11(10)13;/h3-6,9,12-13H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMZBTAMYKIKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361775.png)
![1-[(2,4,5-Trifluorophenyl)methyl]piperazine](/img/structure/B6361783.png)
![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6361790.png)
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6361798.png)
![1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361801.png)
![3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361806.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361811.png)
![3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361816.png)
![3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361826.png)



